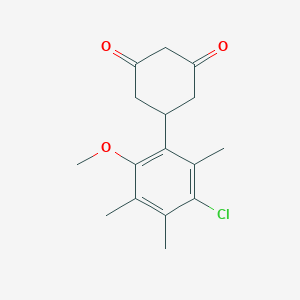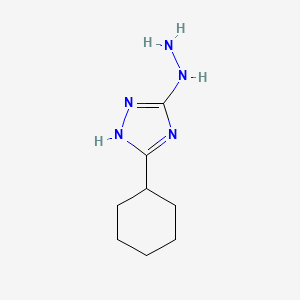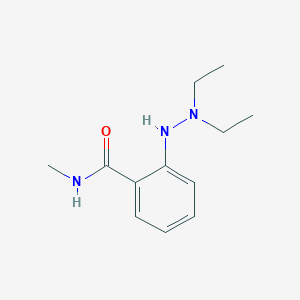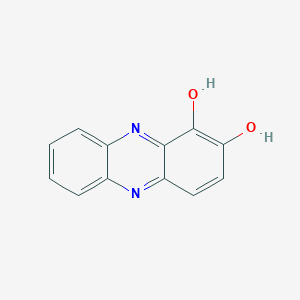
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of two iodine atoms, three methyl groups, and a trifluoroacetate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate typically involves the iodination of a trimethylphenyl precursor followed by esterification with trifluoroacetic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The esterification step may involve the use of trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Ester Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation and reduction can produce various iodinated derivatives.
Applications De Recherche Scientifique
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate involves its reactivity with various molecular targets. The iodine atoms and trifluoroacetate group play a crucial role in its interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the introduction of new functional groups. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, impacting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl acetate: Similar structure but with an acetate group instead of a trifluoroacetate group.
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl benzoate: Contains a benzoate group instead of a trifluoroacetate group.
(2,5-Diiodo-3,4,6-trimethylphenyl)methyl chloride: Features a chloride group instead of a trifluoroacetate group.
Uniqueness
The presence of the trifluoroacetate group in (2,5-Diiodo-3,4,6-trimethylphenyl)methyl trifluoroacetate imparts unique properties, such as increased stability and reactivity compared to similar compounds with different ester groups. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous.
Propriétés
Numéro CAS |
87880-41-9 |
|---|---|
Formule moléculaire |
C12H11F3I2O2 |
Poids moléculaire |
498.02 g/mol |
Nom IUPAC |
(2,5-diiodo-3,4,6-trimethylphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H11F3I2O2/c1-5-6(2)10(17)8(7(3)9(5)16)4-19-11(18)12(13,14)15/h4H2,1-3H3 |
Clé InChI |
VTJVUSOKAWCAIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1I)C)COC(=O)C(F)(F)F)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



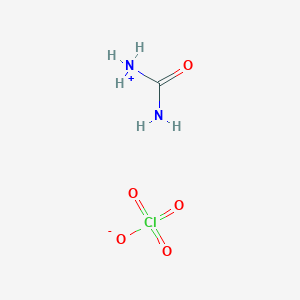
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
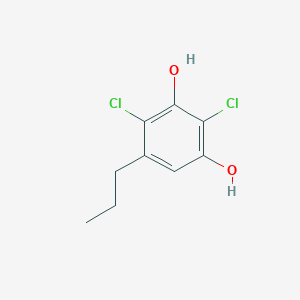
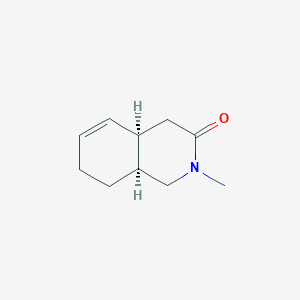
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
